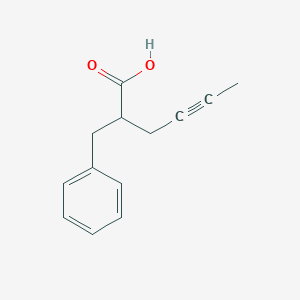

2-Benzyl-4-hexynoic acid

Description

2-Benzyl-4-hexynoic acid is a synthetic carboxylic acid derivative featuring a benzyl group at the C2 position and an alkyne moiety at the C4 position of a hexanoic acid backbone. Its synthesis involves the substitution of ethyl 2-carboethoxy-2-propargylhexanoate with ethyl 2-benzyl-2-carboethoxy-4-hexynoate, followed by hydrolysis to yield the final compound. Key spectral characteristics include IR absorption bands at 3290 cm⁻¹ (C≡C-H stretch) and 1710 cm⁻¹ (carboxylic acid C=O stretch) .

Properties

Molecular Formula |

C13H14O2 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2-benzylhex-4-ynoic acid |

InChI |

InChI=1S/C13H14O2/c1-2-3-9-12(13(14)15)10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1H3,(H,14,15) |

InChI Key |

CTGJKOQEUOLPFU-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCC(CC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Hydroxybenzoic Acid (CAS 99-96-7)

- Structural Differences: 4-Hydroxybenzoic acid lacks the alkyne and benzyl groups of 2-benzyl-4-hexynoic acid, instead featuring a hydroxyl group at the para position of the benzoic acid core.

- Key Properties : The hydroxyl group increases acidity (pKa ~4.5) compared to unsubstituted benzoic acid (pKa ~4.2), while the absence of bulky substituents enhances water solubility.

Hexa-2,4-dienoic Acid (CAS 110-44-1)

- Structural Differences : This compound contains conjugated double bonds (C2 and C4 positions) instead of an alkyne.

- Reactivity: The conjugated diene system enables participation in Diels-Alder reactions, unlike the alkyne in 2-benzyl-4-hexynoic acid, which may undergo click chemistry or hydrogenation.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic Acid

- Structural Differences : Contains long heptyl chains and ester-linked aromatic groups, resulting in high lipophilicity.

- Properties: The bulky substituents reduce solubility in polar solvents, unlike 2-benzyl-4-hexynoic acid’s moderate lipophilicity from a single benzyl group.

- Applications: No specific uses cited, but its complexity suggests niche synthetic or industrial roles .

Benzoic Acid Derivatives with Amino Substituents (e.g., CAS 97628-21-2)

- Structural Differences: Incorporates ethyl(isopropyl)amino and hydroxybenzoyl groups, introducing basicity.

- Properties: The amino group increases solubility in acidic conditions, whereas 2-benzyl-4-hexynoic acid remains predominantly anionic at physiological pH.

Data Table: Comparative Overview

*Estimated based on structural analogs.

Research Findings and Implications

- Reactivity: The alkyne in 2-benzyl-4-hexynoic acid offers unique reactivity for bioconjugation (e.g., click chemistry), unlike dienoic or hydroxylated analogs.

- Solubility and Design: Bulky substituents in heptyl-derived acids limit their utility in aqueous systems, whereas 2-benzyl-4-hexynoic acid’s balance of lipophilicity and acidity may enhance bioavailability in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.